1-Cyclobutylazetidin-3-amine
Overview
Description
Molecular Structure Analysis
The molecular formula of 1-Cyclobutylazetidin-3-amine is C7H14N2. The InChI code is 1S/C7H14N2.2C2HF3O2/c8-6-4-9(5-6)7-2-1-3-7;23-2(4,5)1(6)7/h6-7H,1-5,8H2;2(H,6,7) .Physical And Chemical Properties Analysis
1-Cyclobutylazetidin-3-amine has a molecular weight of 126.2 g/mol. It is a powder at room temperature .Scientific Research Applications
Novel Synthesis Methods
Researchers have developed efficient synthesis methods for creating uniquely functionalized compounds, including those related to 1-Cyclobutylazetidin-3-amine. For instance, Brand et al. (2003) described a facile condensation method to prepare a series of potent VLA-4 antagonists, showcasing the chemical's utility in creating biologically active molecules (Brand et al., 2003). Similarly, Kozhushkov et al. (2010) prepared 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as surrogates, demonstrating the compound's versatility in synthesizing novel chemical entities (Kozhushkov et al., 2010).
Antimicrobial and Cytotoxic Activities
A series of novel derivatives have been synthesized to explore their antimicrobial and cytotoxic properties. Noolvi et al. (2014) reported the preparation of azetidine-2-one derivatives of 1H-benzimidazole, some of which exhibited significant antibacterial and cytotoxic activities, indicating the compound's potential in drug discovery (Noolvi et al., 2014).
Antineoplastic Agents
Pettit et al. (2003) synthesized and evaluated the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides, highlighting the potential of such compounds in cancer therapy (Pettit et al., 2003).
Antimycobacterial Compounds
In the pursuit of novel treatments for tuberculosis, Sriram et al. (2007) synthesized new compounds demonstrating high activity against multidrug-resistant Mycobacterium tuberculosis, showcasing the critical role of such chemical entities in addressing antibiotic resistance (Sriram et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclobutylazetidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-4-9(5-6)7-2-1-3-7/h6-7H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJKSLILOMYKGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutylazetidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.